molecular formula C6H10N2O B587239 (1S)-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 143393-96-8

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B587239
CAS No.: 143393-96-8
M. Wt: 126.159
InChI Key: GTHHTBKYROANEX-AKGZTFGVSA-N
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Description

(1S)-3,8-diazabicyclo[321]octan-2-one is a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective construction from an acyclic starting material that contains all the required stereochemical information. This process allows for the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1S)-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its structural features and the functional groups present on the molecule .

Comparison with Similar Compounds

Uniqueness: (1S)-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific stereochemistry and the position of the nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CNC(=O)[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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